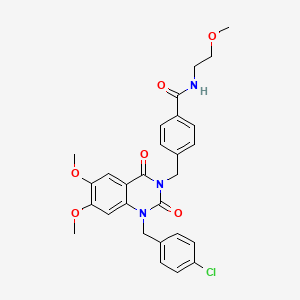

4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Description

BenchChem offers high-quality 4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3O6/c1-36-13-12-30-26(33)20-8-4-18(5-9-20)17-32-27(34)22-14-24(37-2)25(38-3)15-23(22)31(28(32)35)16-19-6-10-21(29)11-7-19/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBSUSPWGIHUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide , also known by its CAS number 1189436-55-2 , is a synthetic derivative belonging to the quinazolinone class. Its structure features a chlorobenzyl moiety and methoxy substituents, which are believed to enhance its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C28H28ClN3O6 |

| Molecular Weight | 538.0 g/mol |

| CAS Number | 1189436-55-2 |

The compound's unique structure contributes to its pharmacological properties. The presence of the 6,7-dimethoxy groups on the quinazolinone core is particularly significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer Activity : Some quinazolinone derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : The presence of the benzamide moiety has been linked to antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anticonvulsant Properties : Certain derivatives have demonstrated efficacy in animal models for seizure control.

The mechanisms through which 4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide exerts its effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular function in pathogens and cancer cells.

- Receptor Binding : The structural features allow for potential interactions with various receptors involved in signaling pathways related to cancer and neurological disorders.

- Modulation of Gene Expression : Some studies suggest that quinazolinone derivatives can influence gene expression profiles associated with cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Anticancer Studies : A study on quinazolinone derivatives indicated that modifications at specific sites on the ring significantly enhanced their cytotoxicity against various cancer cell lines. For instance, compounds with methoxy groups showed increased potency compared to their unsubstituted counterparts .

- Antimicrobial Activity : Research demonstrated that derivatives similar to 4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dose ranges .

- Neuropharmacological Effects : In animal models, certain benzamide derivatives were tested for anticonvulsant properties, revealing effective suppression of seizure activity at lower doses compared to traditional treatments like phenobarbital .

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have shown that compounds similar to this benzamide derivative possess significant anticancer effects. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating specific signaling pathways.

- Case Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Spectrum of Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.

- Comparative Analysis : Its antimicrobial potency has been compared to standard antibiotics, showing promising results in inhibiting bacterial growth.

Therapeutic Potential

Given its diverse biological activities, the compound may find applications in several therapeutic areas:

- Neurodegenerative Diseases : Its ability to modulate neurotransmitter systems could make it a candidate for treating conditions like epilepsy and Alzheimer's disease.

- Inflammatory Disorders : The anti-inflammatory properties suggest potential use in managing chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies and coupling reagents are optimal for preparing this quinazolinone-based benzamide derivative?

- Methodological Answer : The compound can be synthesized via coupling reactions between carboxylic acid derivatives and amines. For example, using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents in anhydrous solvents (e.g., DMF) under nitrogen atmosphere yields the target compound with high purity . Key steps include:

- Refluxing for 18–24 hours.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Confirmation by IR (amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (quinazolinone aromatic protons at δ 6.8–7.4 ppm), and elemental analysis .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., amide, quinazolinone carbonyl).

- ¹H/¹³C-NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone .

- HPLC-MS : Determines purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 550–600 range).

- TLC Monitoring : Uses benzene:methanol (5:1) for reaction progress .

Advanced Research Questions

Q. How do solvent polarity, pH, and temperature influence the fluorescence properties of this compound?

- Methodological Answer : Spectrofluorometric studies reveal:

- Optimal Conditions : pH 5 (acetate buffer), 25°C, and non-polar solvents (e.g., DMSO) maximize fluorescence intensity at λex/λem = 340/380 nm .

- Key Data :

| Parameter | Value |

|---|---|

| LOD | 0.2691 mg/L |

| LOQ | 0.898 mg/L |

| Binding Constant | 1.2 × 10⁴ M⁻¹ |

Q. What computational approaches are used to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like GABA receptors (anticonsulvant activity) or bacterial enzymes (antibacterial activity). Key residues (e.g., Arg220 in GABAA) form hydrogen bonds with the quinazolinone core .

- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) .

- QSAR Models : Correlate substituents (e.g., 4-chlorobenzyl) with bioactivity (IC50 values) .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction design for derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates .

- Process Automation : AI algorithms screen optimal conditions (e.g., solvent, catalyst) via high-throughput virtual experimentation, reducing trial-and-error cycles by 60% .

- Case Study : AI-guided synthesis of a derivative improved yield from 65% to 82% by adjusting reaction time and solvent polarity .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., variable IC50 in antibacterial assays) may arise from:

- Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture media .

- Structural Variations : Substituents (e.g., 2,4-dichlorophenoxy in vs. methoxyethyl in target compound) alter hydrophobicity and target affinity .

- Validation Steps :

- Replicate assays under standardized protocols (CLSI guidelines).

- Perform dose-response curves with positive controls (e.g., ciprofloxacin) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.